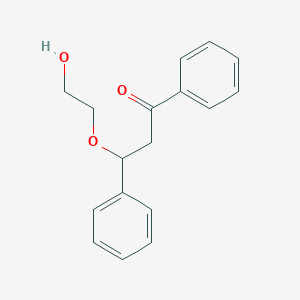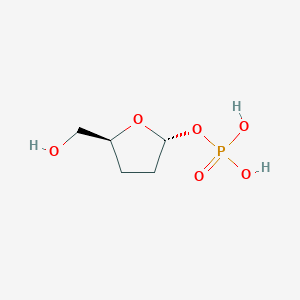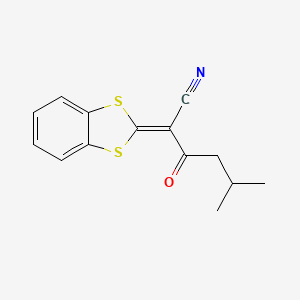
2-(2H-1,3-Benzodithiol-2-ylidene)-5-methyl-3-oxohexanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2H-1,3-Benzodithiol-2-ylidene)-5-methyl-3-oxohexanenitrile is a complex organic compound characterized by the presence of a benzodithiol ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-Benzodithiol-2-ylidene)-5-methyl-3-oxohexanenitrile typically involves the reaction of benzodithiol derivatives with appropriate nitrile and ketone precursors. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of advanced purification techniques such as chromatography and crystallization is common to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-Benzodithiol-2-ylidene)-5-methyl-3-oxohexanenitrile undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: Various substituents can replace hydrogen atoms in the compound, leading to a wide range of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogens, alkyl groups, and other functional groups can be introduced using appropriate reagents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions result in a variety of substituted benzodithiol derivatives.
Scientific Research Applications
2-(2H-1,3-Benzodithiol-2-ylidene)-5-methyl-3-oxohexanenitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-Benzodithiol-2-ylidene)-5-methyl-3-oxohexanenitrile involves its interaction with specific molecular targets and pathways. The compound’s benzodithiol ring system allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1H-Indene-1,3(2H)-dione, 2-(1,3-benzodithiol-2-ylidene)
- 2,2’-[1,2-Bis(3-nitrophenyl)ethane-1,2-diylidene]bis(1,3-benzodithiol)
- 3-[(3E,7E,11E)-15-(2H-1,3-benzodithiol-2-ylidene)-3,7,12-trimethylpentadeca-3,7,11-trien-1-yl]-2,2-dimethyloxirane
Uniqueness
2-(2H-1,3-Benzodithiol-2-ylidene)-5-methyl-3-oxohexanenitrile stands out due to its specific combination of functional groups and the resulting chemical properties
Properties
CAS No. |
657411-06-8 |
|---|---|
Molecular Formula |
C14H13NOS2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
2-(1,3-benzodithiol-2-ylidene)-5-methyl-3-oxohexanenitrile |
InChI |
InChI=1S/C14H13NOS2/c1-9(2)7-11(16)10(8-15)14-17-12-5-3-4-6-13(12)18-14/h3-6,9H,7H2,1-2H3 |
InChI Key |
KGEJQKBBRRADKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C(=C1SC2=CC=CC=C2S1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


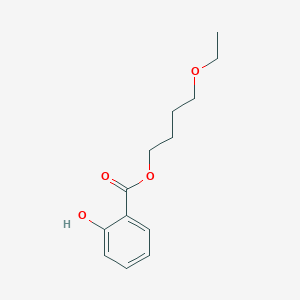
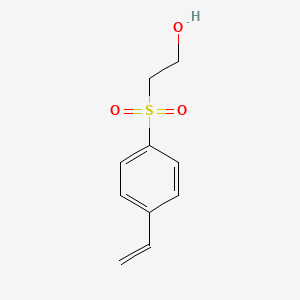
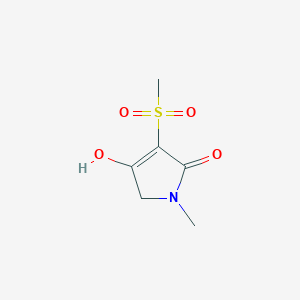
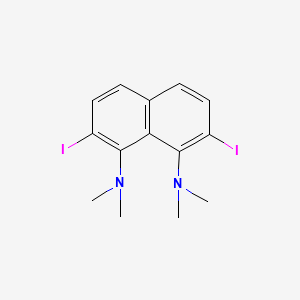
![3,5-Dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12527387.png)
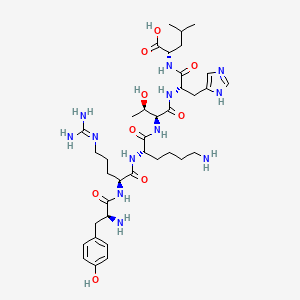
![1,3-Benzenediol, 5-[[[5-(4-hydroxyphenyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12527395.png)
![3,3-Bis[(benzyloxy)methyl]oct-5-ynal](/img/structure/B12527396.png)
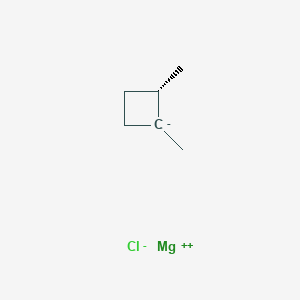
![3-{[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B12527404.png)
(prop-2-en-1-yl)-lambda~5~-phosphane](/img/structure/B12527409.png)
![N-[4-[3-[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-5-cyanophenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide](/img/structure/B12527413.png)
